molecular formula C16H18N2O4 B12651765 2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate

2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate

Cat. No.: B12651765
M. Wt: 302.32 g/mol
InChI Key: GWNVUXVQIDMSQY-UHFFFAOYSA-N
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Description

2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale parallel synthesis techniques, which allow for the efficient production of multiple derivatives simultaneously. This approach is beneficial for producing compounds with high purity and in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Various halogenating agents and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and are known for their biological activities.

    Piperidine derivatives: These compounds contain the piperidine ring and are widely used in medicinal chemistry.

Uniqueness: 2,5-Dioxo-3-phenylpyrrolidin-1-yl piperidine-1-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

(2,5-dioxo-3-phenylpyrrolidin-1-yl) piperidine-1-carboxylate

InChI

InChI=1S/C16H18N2O4/c19-14-11-13(12-7-3-1-4-8-12)15(20)18(14)22-16(21)17-9-5-2-6-10-17/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

GWNVUXVQIDMSQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)ON2C(=O)CC(C2=O)C3=CC=CC=C3

Origin of Product

United States

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